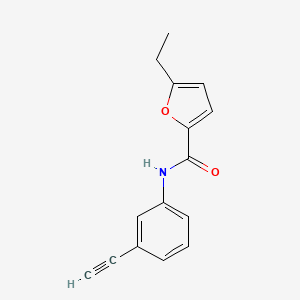
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide, also known as EFMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFMC belongs to the class of furan-2-carboxamides and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and inflammation. 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes such as COX-2 and iNOS. 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has also been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
実験室実験の利点と制限
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well established.
将来の方向性
There are several future directions for research on 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide. One area of research is to further investigate its mechanism of action and its potential therapeutic applications. Another area of research is to study its pharmacokinetics and toxicity profile in vivo. In addition, 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide can be modified to improve its efficacy and reduce its toxicity. Finally, 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide can be used as a lead compound for the development of new drugs with similar structures and properties.
Conclusion:
In conclusion, 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied as a potential treatment for various types of cancer and neurodegenerative diseases. 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has several advantages for lab experiments, but its mechanism of action and pharmacokinetics and toxicity profile are not fully understood. There are several future directions for research on 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide, including further investigation of its mechanism of action and potential therapeutic applications, as well as its pharmacokinetics and toxicity profile in vivo.
合成法
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide can be synthesized using a multi-step synthetic route that involves the reaction of 3-ethynylphenylboronic acid with 5-ethylfuran-2-carboxylic acid, followed by the coupling reaction with an amine group. The final product is obtained by purifying the crude product using column chromatography.
科学的研究の応用
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-3-11-6-5-7-12(10-11)16-15(17)14-9-8-13(4-2)18-14/h1,5-10H,4H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKOIXJRNSFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)


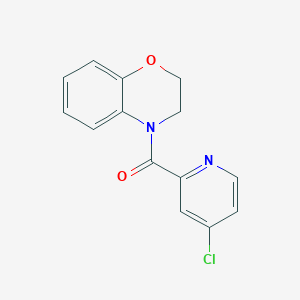




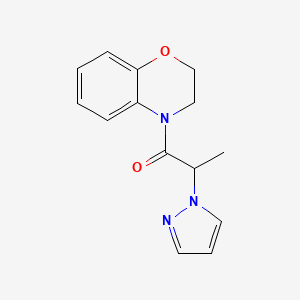
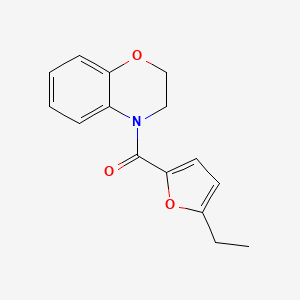
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
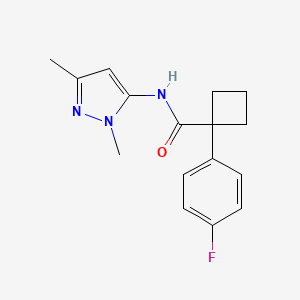
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)